molecular formula C22H20ClN3O4S B1681515 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide CAS No. 146032-79-3

8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide

Número de catálogo B1681515
Número CAS: 146032-79-3
Peso molecular: 457.9 g/mol
Clave InChI: CQBVTZDISUKDSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dibenzo[b,f][1,4]oxazepines are a class of compounds that possess an array of pharmacological activities and are of growing pharmaceutical interest . They have been reported as ligands for various receptors such as H1R, H4R, and 5-HT2AR .


Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine derivatives can be synthesized using various methods. Some of the reported methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Molecular Structure Analysis

Molecular dynamic studies suggest that the tricyclic core of the compounds is bound in a similar mode into the binding pocket, as described for doxepine in the hH1R crystal structure . Docking studies of all oxepine derivatives at the hH1R indicate that the oxygen and the position of the chlorine in the tricyclic core determines if the R- or the S-enantiomer is the eutomer .

Aplicaciones Científicas De Investigación

Antagonistic Properties and Analogs Synthesis

8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, also mentioned in a similar context as SC-51089, is identified as a functional antagonist of PGE2 selective for the EP1 receptor subtype. It demonstrates antinociceptive activity. Various analogs of SC-51089, particularly where the diacylhydrazine moiety is replaced with 2,4-disubstituted-oxazoles and thiazoles, have been synthesized and described, indicating a focus on developing potent antagonists with potential medicinal applications (Hallinan et al., 2001).

Synthetic Processes and Derivatives

The chemical's robust synthetic adaptability is demonstrated through various studies focusing on its derivatives. For instance, the process of synthesizing 5H-Dibenzo(b,f)azepine-5-carboxylic acid derivatives from 5H-Dibenzo(b,f) azepine-5-carbonyl chloride is well documented. These studies provide insights into the compound's reactivity and utility in synthesizing structurally complex and potentially bioactive molecules (Bhatt & Patel, 2005, 2006).

Pharmacological Interests

Dibenz[b,f][1,4]oxazepine (DBO) derivatives, related to the mentioned compound, hold significant pharmacological interest due to their array of activities. Recent advancements in the synthesis of DBO and its derivatives have been a focal point in pharmaceutical research, indicating the chemical's relevance in drug development and therapeutic applications (Zaware & Ohlmeyer, 2015).

Safety And Hazards

Dibenzo[b,f][1,4]oxazepine is a lachrymatory agent (LA), exerting its effects through activation of the TRPA1 channel . It is a suspected carcinogen and is toxic, but less so than CS gas (2-chlorobenzalmalononitrile), by ingestion and exposure .

Direcciones Futuras

The future directions for research on dibenzo[b,f][1,4]oxazepines could include the development of new synthetic protocols to construct dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest . Further studies on the pharmacological activities of these compounds could also be beneficial.

Propiedades

IUPAC Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVTZDISUKDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433022
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide

CAS RN

146032-79-3
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-chlorodibenz[b,f][1,41oxazepine-10(11H)-carboxylic acid, 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide (13) was prepared in the manner 8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide (6) was prepared, as described above in Example 6, from 3-[(2-furanylmethyl)thio]propanoic acid, hydrazide (12), prepared as described above in Example 12, and 8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride (2), prepared as described above in Example 2, on a 10 mmol scale. The yield was quantitative. Analysis calculated for C22H20N3O4SCl (M.W. 457.94): C, 57.70; H, 4.40; N, 9.18; Cl, 7.74; S, 7.00. Found: C, 57.59; H, 4.36; N, 9.01; Cl, 7.95; S, 7.07.
Name
8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 2
Reactant of Route 2
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 3
Reactant of Route 3
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 4
Reactant of Route 4
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 5
Reactant of Route 5
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide

Q & A

Q1: What is the primary target of SC-51322 and how does it interact with this target?

A1: SC-51322 is a selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). [, , , , ] It binds to the EP1 receptor and blocks the binding of its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream signaling pathways activated by PGE2.

Q2: What are the downstream effects of SC-51322 binding to the EP1 receptor?

A2: By blocking EP1 receptor activation, SC-51322 inhibits various cellular processes, including:

  • Reduced Intracellular Calcium Release: SC-51322 prevents PGE2-induced calcium release from ryanodine/caffeine-sensitive intracellular stores. []
  • Inhibition of Cell Proliferation and DNA Synthesis: It suppresses PGE2-induced DNA synthesis and proliferation in various cell types, including hepatocytes [, ] and cholangiocarcinoma cells. []
  • Modulation of Gene Expression: SC-51322 can influence the expression of genes involved in inflammation, cell cycle progression, and matrix remodeling. For instance, it downregulates the expression of matrix metalloproteinase 2 (MMP2) in cholangiocarcinoma cells [] and α-skeletal actin in cardiomyocytes. []
  • Attenuation of Nerve Sensitization: In animal models of pain, SC-51322 reduces PGE2-mediated sensitization of nociceptors to mechanical and thermal stimuli. [, , ]
  • Modulation of Neurotransmission: It inhibits the facilitation of nitric oxide release from cerebral perivascular parasympathetic nitrergic nerve terminals. []

Q3: How does SC-51322 affect cell cycle progression?

A3: SC-51322 inhibits the proliferation of various cell types, including prostate cancer cells [] and endplate chondrocytes. [] In prostate cancer cells, it arrests the cell cycle at the G2/M phase by downregulating key proteins involved in kinetochore/centromere assembly. [] In C2C12 myoblasts, it inhibits cell cycle progression without affecting cell cycle withdrawal before differentiation. []

Q4: What is the role of SC-51322 in modulating inflammation and pain?

A4: SC-51322 has demonstrated anti-inflammatory and analgesic effects in various animal models:

  • Inflammatory Pain: It attenuates hyperalgesia induced by inflammatory mediators like Bv8. []
  • Neuropathic Pain: It reverses tactile allodynia and reduces the exaggerated A- and C-fiber-mediated reflex responses in a rat model of spinal nerve ligation. [, ]
  • Ocular Inflammation: It contributes to the superior anti-inflammatory activity of the multi-target prostanoid receptor antagonist AGN 211377 in models of ocular inflammation. []

Q5: What is the molecular formula and weight of SC-51322?

A5: The molecular formula of SC-51322 is C22H21ClN4O4S, and its molecular weight is 472.95 g/mol. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SC-51322?

A6: While specific details on the ADME of SC-51322 are limited in the provided research, one study highlights its ocular biodisposition. In rabbits, SC-51322 exhibited limited penetration into the aqueous humor and ciliary body/iris, indicating potential challenges in achieving sufficient bioavailability in these ocular tissues. []

Q7: What is the evidence for the in vitro and in vivo efficacy of SC-51322?

A7: Numerous studies demonstrate the efficacy of SC-51322 in various in vitro and in vivo models:

  • In vitro:
    • Cell Culture: It inhibits cell proliferation, DNA synthesis, and modulates gene expression in various cell lines, including C2C12 myoblasts [], hepatocytes [, ], cholangiocarcinoma cells [], and prostate cancer cells. []
    • Tissue Preparations: It inhibits PGE2-induced contractions in guinea pig trachea. []
  • In vivo:
    • Animal Models of Pain: It attenuates hyperalgesia and allodynia in models of inflammatory and neuropathic pain. [, , , ]
    • Animal Models of Ocular Inflammation: It contributes to the superior anti-inflammatory and angiostatic effects of AGN 211377 in ocular inflammatory diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.